molecular formula C14H10N4O3 B2367773 N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide

N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide

Cat. No.: B2367773
M. Wt: 282.25 g/mol
InChI Key: QPKROMNIEAEFQA-UHFFFAOYSA-N
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Description

“N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” is a compound that has been studied in various contexts. For instance, derivatives of this compound have been found to be potent inhibitors of CK1δ . The compound is typically obtained as a white solid .


Synthesis Analysis

The synthesis of similar compounds involves the use of various reagents and conditions . For example, a solution of 4- (1 H -benzo [ d ]imidazol-2-yl)benzenamine in anhydrous acetone was added dropwise and the reaction mixture was further refluxed for 2–3 hours .


Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives has been studied using various techniques . For instance, X-ray crystal structure elucidation has been used to analyze the structure of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives have been studied in various contexts . For example, X-ray analysis of a derivative bound to CK1δ demonstrated its binding mode .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives have been studied using various techniques . For instance, the product was obtained as a light brown crystalline solid .

Scientific Research Applications

Vasorelaxant Activity and Antihypertensive Effect

N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide derivatives demonstrate significant vasorelaxant and antihypertensive effects. A study by Navarrete-Vázquez et al. (2010) found that these compounds, particularly 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol, exhibited potent vasorelaxant effects in ex vivo aortic rings and a dose-dependent antihypertensive effect in spontaneously hypertensive rats (Navarrete-Vázquez et al., 2010).

Synthesis and Environmental Impact

Research by Reddy et al. (2014) developed water-mediated and environmentally friendly methods for synthesizing this compound derivatives. This approach provided excellent yields while using water as a solvent, contributing to its eco-friendly profile (Reddy et al., 2014).

Microwave-Assisted Synthesis

A novel synthetic approach involving microwave-assisted linear synthesis on ionic liquid support was employed to create benzimidazole derivatives, including this compound. This method by Chanda et al. (2012) facilitated efficient and diverse synthesis, which could be useful in various drug discovery programs (Chanda et al., 2012).

Thermal, Electrical, and Electrochemical Studies

A study by Anand et al. (2018) focused on synthesizing and analyzing novel nitro oligobenzimidazoles for their thermal, electrical, and electrochemical properties. These compounds, including derivatives of this compound, showed potential in applications like diode creation due to their unique properties (Anand et al., 2018).

Schiff Base Metal(II) Complexes and Biological Efficacy

Research by Kumaravel and Raman (2017) explored the synthesis of imidazole-derived Schiff bases and their transition metal complexes, investigating their biological efficacy. The study highlighted the potential antimicrobial and DNA interaction properties of these complexes, which could include this compound derivatives (Kumaravel & Raman, 2017).

Safety and Hazards

The safety and hazards associated with “N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” and its derivatives have been studied . For example, none of the chemicals in a similar product are listed as Hazardous Substances under the CWA .

Future Directions

The future directions for the study of “N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” and its derivatives are promising . For instance, the experimental results and drug-likeness properties of a Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Biochemical Analysis

Biochemical Properties

N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinase-8, an enzyme involved in regulating the cell cycle. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in DNA repair and apoptosis, further highlighting its potential as a therapeutic agent .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by activating specific signaling pathways . This compound also influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival . Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, the inhibition of cyclin-dependent kinase-8 by this compound leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function have been observed to persist for several days after administration, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to exert minimal toxic effects while effectively inhibiting tumor growth in cancer models . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a threshold for its safe therapeutic use . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites within the cell . Additionally, this compound has been shown to affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern can affect the compound’s activity and function, as well as its overall therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization can influence the compound’s activity, as well as its overall therapeutic potential .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-13(9-4-3-5-10(8-9)18(20)21)17-14-15-11-6-1-2-7-12(11)16-14/h1-8H,(H2,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKROMNIEAEFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 200 mL flask was charged with 2.25 g 3-nitrobenzoic acid (13.46 mmol, 1.0 equiv), 3.59 g 2-aminobenzimidazole (26.92 mmol, 2.0 equiv), 5.63 g O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU, 14.81 mmol, 1.10 equiv), and 1-hydroxybenzotriazole hydrate (HOBT, 14.13 mmol, 1.05 equiv). The flask was then charged with 40 mL DMF, stirring was initiated (magnetic stirrer) and 1.71 mL N-methylmorpholine (NMM, 15.48 mmol, 1.15 equiv) was added in one portion to the suspension. After 6 h, the suspension was diluted with 200 mL of a 10% citric acid solution. After stirring an additional 30 min, the suspension was filtered and the resulting solid was washed (2×H2O, then 2×sat. NaHCO3). The solid was then triturated with EtOAc (30 mL), filtered, and dried under reduced pressure to give 3.16 g of the product as a tan solid (11.2 mmol). 1H NMR (DMSO-d6, 400 MHz) δ 12.60 (broad s, 2 H), 8.96 (t, J=2.1 Hz, 1 H), 8.55 (d, J=7.8 Hz, 1 H), 8.38 (m, 1 H), 7.78 (t, J=7.9 Hz, 1 H), 7.43 (dd, J=3.2, 5.9 Hz, 2 H), 7.18 (dd, J=3.2, 5.9 Hz, 2 H); MS: ESI(−) m/z 281.1 (M−H).
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
14.13 mmol
Type
reactant
Reaction Step One
Quantity
1.71 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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